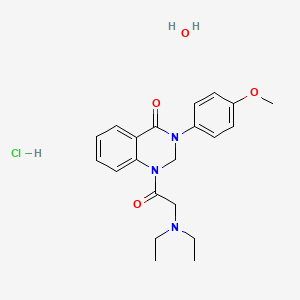
4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate is a complex organic compound that belongs to the quinazolinone class. This compound is known for its diverse pharmacological properties and has been extensively studied for its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.
Introduction of the Diethylaminoacetyl Group: The diethylaminoacetyl group is introduced through acylation reactions using diethylaminoacetyl chloride.
Attachment of the p-Methoxyphenyl Group: The p-methoxyphenyl group is attached via nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Hydration: The compound is then hydrated to form the hydrate form.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinazolinone moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone core.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
Oxidation: Oxidized derivatives of the quinazolinone core.
Reduction: Reduced forms of the quinazolinone core.
Substitution: Substituted derivatives with various functional groups attached to the aromatic ring.
Aplicaciones Científicas De Investigación
4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammation and pain pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4(1H)-Quinazolinone, 2,3-dihydro-1-(acetyl)-3-(p-methoxyphenyl)-
- 4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(phenyl)-
Uniqueness
4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate is unique due to the presence of the diethylaminoacetyl and p-methoxyphenyl groups, which confer distinct pharmacological properties compared to other quinazolinone derivatives.
Propiedades
Número CAS |
20887-36-9 |
|---|---|
Fórmula molecular |
C21H28ClN3O4 |
Peso molecular |
421.9 g/mol |
Nombre IUPAC |
1-[2-(diethylamino)acetyl]-3-(4-methoxyphenyl)-2H-quinazolin-4-one;hydrate;hydrochloride |
InChI |
InChI=1S/C21H25N3O3.ClH.H2O/c1-4-22(5-2)14-20(25)24-15-23(16-10-12-17(27-3)13-11-16)21(26)18-8-6-7-9-19(18)24;;/h6-13H,4-5,14-15H2,1-3H3;1H;1H2 |
Clave InChI |
IUKDXQVEWQGWEJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=O)N1CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



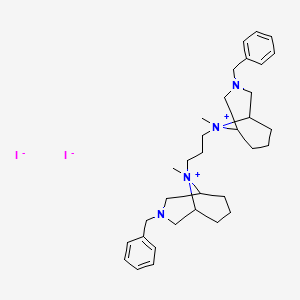
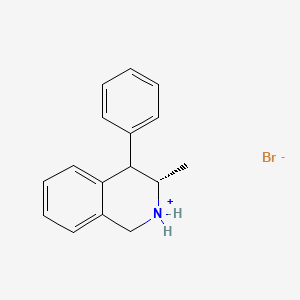
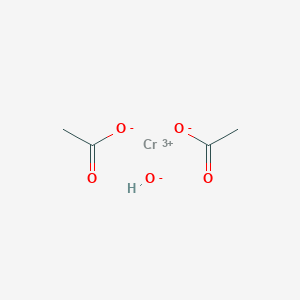
![2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13735092.png)
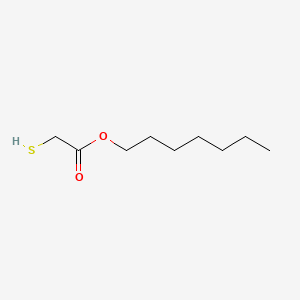

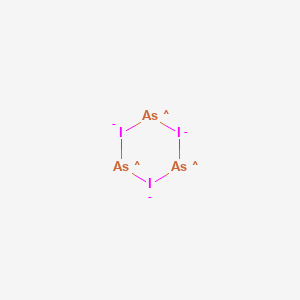
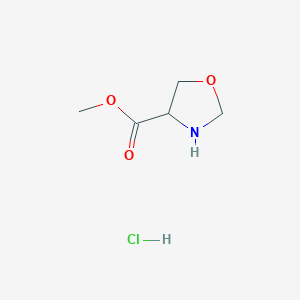


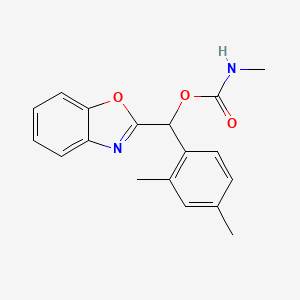
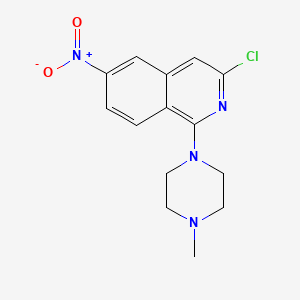
![[2-(Methacryloyloxy)ethyl]dimethylammonium nitrate](/img/structure/B13735138.png)
